Enhanced Lipophilicity for CNS Drug Design: 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid vs. Non-Halogenated Cyclopropane Carboxylic Acid
The specific 4-bromo-2-fluoro substitution pattern confers a significantly higher lipophilicity compared to the non-halogenated phenylcyclopropanecarboxylic acid scaffold. This is a key differentiator for central nervous system (CNS) drug design, where optimal Log P values (typically 2-5) are crucial for blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.79 (average of five prediction methods); XLOGP3 = 2.52 |
| Comparator Or Baseline | 1-Phenylcyclopropanecarboxylic acid: Consensus Log Po/w = 1.0-1.5 (estimated range for the unsubstituted analog, based on standard fragment contributions). |
| Quantified Difference | Increase in Log P by ~1.3 to 1.8 log units. |
| Conditions | Predicted values from multiple computational models as reported on vendor datasheets . |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's utility in designing CNS-penetrant molecules; the higher Log P of the halogenated compound aligns with the optimal range for crossing the blood-brain barrier.
